N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, commonly known as BAY-1797, is a potent and selective antagonist of the P2X4 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of pain and inflammation. The chemical structure includes a sulfonamide moiety, which is characteristic of many pharmacologically active compounds.
The synthesis of N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide involves several key steps:
The synthesis requires careful control of reaction conditions including temperature and pH to optimize yield and minimize by-products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide is C₁₈H₁₈ClN₃O₃S. Its structure features:
The compound's molecular weight is approximately 373.87 g/mol. The structural configuration allows it to effectively interact with the P2X4 receptor, contributing to its antagonist activity .
BAY-1797 primarily acts through competitive inhibition at the P2X4 receptor site. Its interactions can be summarized as follows:
The binding interactions involve hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues within the receptor's binding site. Structural studies utilizing X-ray crystallography have provided insights into these interactions .
BAY-1797 functions by blocking the ion channel activity of the P2X4 receptor upon ATP binding. This blockade leads to:
Experimental studies have demonstrated that BAY-1797 can significantly reduce hyperalgesia in rodent models, showcasing its potential for therapeutic use in pain management .
BAY-1797 is typically characterized by:
Key chemical properties include:
BAY-1797 has significant potential in various scientific applications:
The P2X4 receptor, an adenosine 5′-triphosphate-gated ion channel, belongs to the family of trimeric ligand-gated cation channels permeable to sodium, potassium, and calcium ions. Among P2X subtypes, P2X4 receptors exhibit the highest fractional calcium current (11–15%), enabling significant modulation of intracellular calcium-dependent signaling pathways [7] [10]. These receptors are constitutively expressed in lysosomal compartments of immune and neural cells, trafficked to the cell surface via di-leucine (L22I23) and tyrosine-based (Y372XXV, Y378XXGL) motifs in response to pathological stimuli [10]. P2X4 receptors demonstrate complex pharmacological properties, including activation by adenosine 5′-triphosphate (half maximal effective concentration = 0.2–10 μM) and differential responses to agonists/antagonists across species. For example, human P2X4 is activated by α,β-methylene-adenosine 5′-triphosphate but not adenosine 5′-O-(3-thiotriphosphate), while mouse P2X4 shows the opposite sensitivity [9]. This molecular intricacy positions P2X4 receptors as nuanced targets for inflammatory and neurological disorders.
P2X4 receptors serve as critical amplifiers of neuroinflammatory cascades, primarily through their upregulated expression in activated microglia and macrophages. Following nervous system injury or inflammation, extracellular adenosine 5′-triphosphate released from damaged cells binds to P2X4 receptors, triggering calcium influx and subsequent phosphorylation of p38 mitogen-activated protein kinase [5] [8]. This signaling axis induces transcriptional activation of pro-inflammatory mediators:
Table 1: Cellular Distribution and Functions of P2X4 Receptors in Neuroinflammation
Cell Type | Expression Localization | Functional Role in Inflammation |
---|---|---|
Microglia | Spinal cord surface | Brain-derived neurotrophic factor release → neuronal hyperexcitability |
Macrophages | Peripheral tissues | Interleukin-1β secretion → nociceptor sensitization |
Vascular endothelial | Cell membrane | Blood flow regulation → leukocyte recruitment |
Dorsal horn neurons | Synaptic terminals | Enhanced glutamate release → central sensitization |
The spatiotemporal regulation of P2X4 expression is governed by transcriptional and post-translational mechanisms. Chemokine (C-C motif) ligand 21 from injured dorsal root ganglion neurons binds to microglial chemokine receptors, upregulating P2RX4 gene transcription [8]. Concurrently, extracellular matrix fibronectin enhances surface trafficking of P2X4 receptors via integrin-Lyn kinase signaling [8]. These pathways converge to increase functional P2X4 density at the plasma membrane, establishing a feedforward loop for neuroinflammatory signaling.
The mechanistic link between P2X4 receptors and chronic pain is established across preclinical models:
Table 2: Key Neuroinflammatory Mediators Released via P2X4 Activation
Signaling Molecule | Cell Source | Downstream Pathophysiological Effect |
---|---|---|
Brain-derived neurotrophic factor | Activated microglia | Potassium-chloride cotransporter 2 downregulation → GABAergic disinhibition |
Interleukin-1β | Tissue macrophages | Nociceptor sensitization → hyperalgesia |
Prostaglandin E2 | Monocytes/macrophages | Vasodilation → edema and inflammation |
Tumor necrosis factor-α | Microglia/macrophages | Enhanced cytokine cascade → chronic inflammation |
N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (known as BAY-1797) exemplifies therapeutic targeting of this pathway. As a selective P2X4 antagonist, it demonstrates:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4